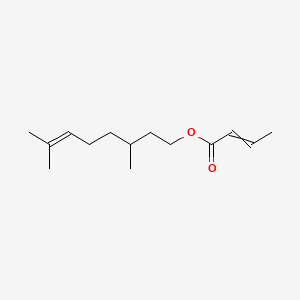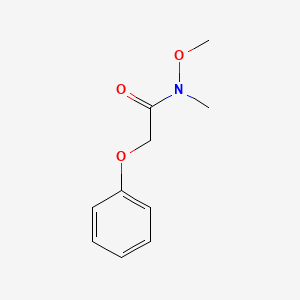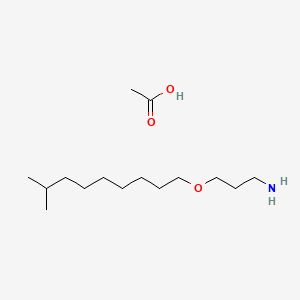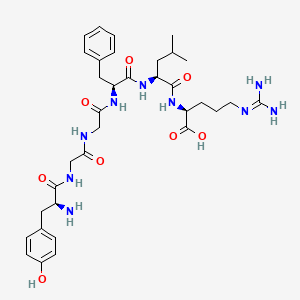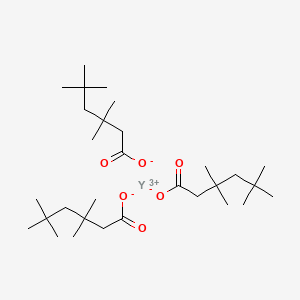
Yttrium(3+) neodecanoate
描述
Yttrium(3+) neodecanoate: is a chemical compound consisting of yttrium ions coordinated with neodecanoate ligands. It is often used as a precursor in the synthesis of various advanced materials, including superconductors and catalysts. The compound is known for its stability and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Yttrium(3+) neodecanoate can be synthesized through the reaction of yttrium salts with neodecanoic acid. One common method involves dissolving yttrium oxide in hydrochloric acid to form yttrium chloride, which is then reacted with neodecanoic acid to produce this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where yttrium chloride and neodecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product. The final compound is purified through filtration and recrystallization processes to remove any impurities .
化学反应分析
Types of Reactions: Yttrium(3+) neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield elemental yttrium.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligand exchange reactions using different carboxylic acids or amines.
Major Products Formed:
Oxidation: Yttrium oxide (Y₂O₃).
Reduction: Elemental yttrium.
Substitution: Yttrium complexes with different ligands.
科学研究应用
Chemistry: Yttrium(3+) neodecanoate is used as a precursor in the synthesis of superconducting materials, such as yttrium barium copper oxide (YBa₂Cu₃O₇−x). These materials are crucial for applications in high-temperature superconductors .
Biology and Medicine: In the medical field, yttrium compounds are explored for their potential in cancer treatment and diagnostic imaging. Yttrium isotopes, such as Y-90, are used in radiotherapy for targeted cancer treatment .
Industry: this compound is employed in the production of catalysts for various industrial processes. It is also used in the manufacturing of advanced ceramics and electronic components .
作用机制
The mechanism of action of yttrium(3+) neodecanoate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. In biological systems, yttrium ions can interact with cellular components, leading to therapeutic effects such as targeted cancer cell destruction. The compound’s molecular targets include cellular proteins and enzymes, which are involved in critical biochemical pathways .
相似化合物的比较
- Yttrium oxide (Y₂O₃)
- Yttrium chloride (YCl₃)
- Yttrium fluoride (YF₃)
- Yttrium barium copper oxide (YBa₂Cu₃O₇−x)
Uniqueness: Yttrium(3+) neodecanoate is unique due to its specific coordination with neodecanoate ligands, which imparts distinct chemical properties and reactivity. Unlike other yttrium compounds, it is particularly useful as a precursor for synthesizing complex materials and catalysts .
属性
IUPAC Name |
3,3,5,5-tetramethylhexanoate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQJJXYVYZYZBP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-17-0 | |
| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium(3+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


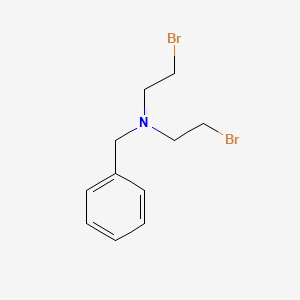
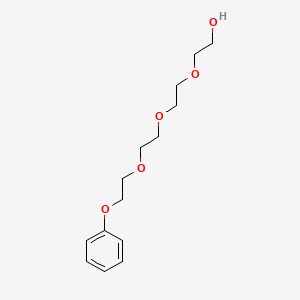

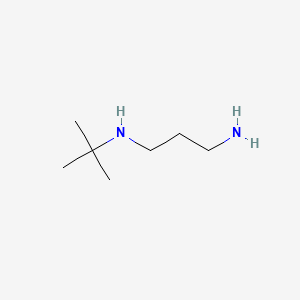

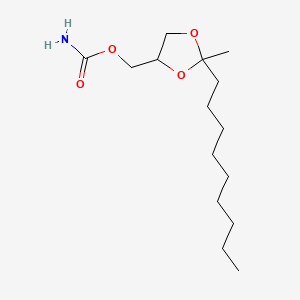
![4-Chlorobenzo[d]oxazol-2-amine](/img/structure/B1594522.png)
